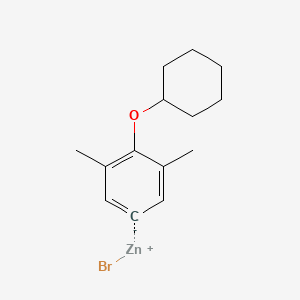
4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-dimethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn→4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Negishi Coupling: Palladium or nickel catalyst, base (e.g., lithium chloride), and organohalide.
Kumada Coupling: Nickel catalyst and Grignard reagent.
Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming biaryl structures is crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its application in cross-coupling reactions allows for the efficient synthesis of high-value products.
作用机制
The mechanism of action of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the organic substrates undergoing coupling.
相似化合物的比较
- 4-Isopropoxy-3,5-dimethylphenylzinc bromide
- 4-Trifluoromethylphenylmagnesium bromide
- 5-Methoxycarbonylthiazol-2-ylzinc bromide
Comparison: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, affecting the outcome of the reactions it participates in. For instance, the cyclohexyloxy group can provide steric hindrance, potentially leading to higher selectivity in certain reactions.
属性
分子式 |
C14H19BrOZn |
|---|---|
分子量 |
348.6 g/mol |
IUPAC 名称 |
bromozinc(1+);2-cyclohexyloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13;;/h7-8,13H,3-5,9-10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GHXVBSIAWLHAMA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C[C-]=C1)C)OC2CCCCC2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


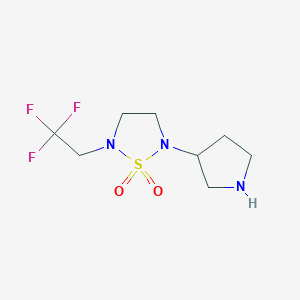
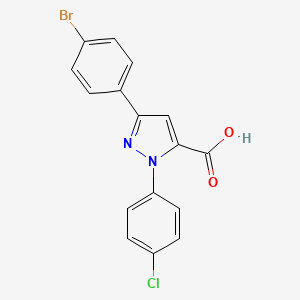
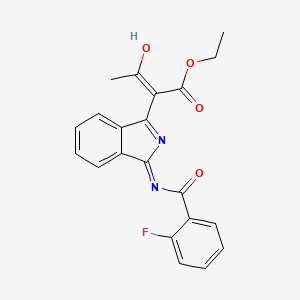
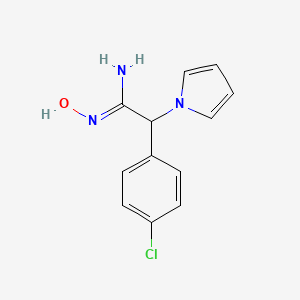
![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14870573.png)
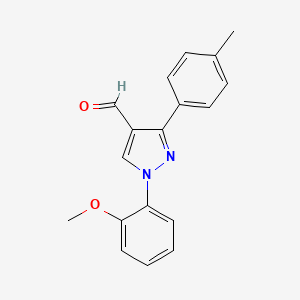
![4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14870579.png)
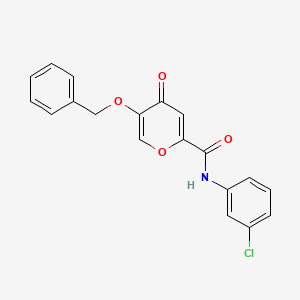
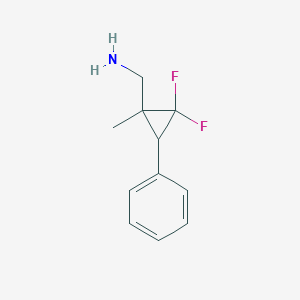
![N-(1-benzylpiperidin-4-yl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14870597.png)
